Tris(dibenzoylmethanato)iron

Descripción general

Descripción

Tris(dibenzoylmethanato)iron is an organometallic complex . It is used in the iron-catalyzed cross-coupling of unactivated secondary alkyl thio ethers and sulfones with aryl Grignard reagents . This complex forms a redox couple with its Fe (II) counterpart . It is also used as a catalyst precursor for the cross coupling of Grignard reagents with vinyl bromide and for the intramolecular alkylation of ketones to give bicyclic alcohols .

Synthesis Analysis

The synthesis of Tris(dibenzoylmethanato)iron involves Iron (III) Chloride and excess dibenzoylmethane in ethanol to give a red solid . Then, 50% aqueous ammonia is added, the red solid is filtered, washed with water, and dried .

Molecular Structure Analysis

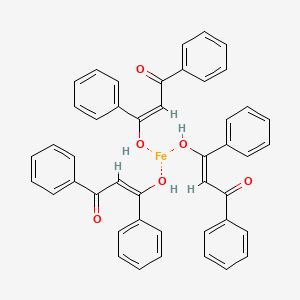

The molecular formula of Tris(dibenzoylmethanato)iron is C45H33O6Fe . The InChI representation of the molecule is InChI=1S/3C15H12O2.Fe/c3*16-14 (12-7-3-1-4-8-12)11-15 (17)13-9-5-2-6-10-13;/h3*1-11,16H;/b3*14-11+;; .

Chemical Reactions Analysis

Tris(dibenzoylmethanato)iron is used in the iron-catalyzed cross-coupling of unactivated secondary alkyl thio ethers and sulfones with aryl Grignard reagents . It also serves as a catalyst precursor for the cross coupling of Grignard reagents with vinyl bromide and for the intramolecular alkylation of ketones to give bicyclic alcohols .

Physical And Chemical Properties Analysis

Tris(dibenzoylmethanato)iron is a red powder . It is insoluble in hexane, soluble in benzene, and slightly soluble in alcohol . Its melting point is 240°C (decomposition) .

Aplicaciones Científicas De Investigación

Tris(dibenzoylmethanato)iron: Scientific Research Applications

Catalyst for Alkenyl Halides Coupling: Tris(dibenzoylmethanato)iron serves as an air-stable, non-hygroscopic, THF-soluble catalyst for the coupling of alkenyl halides with Grignard reagents. This application is crucial in the synthesis of various organic compounds .

Intramolecular Barbier-type Reaction: It is also used for the samarium(II) iodide-promoted intramolecular Barbier-type reaction, which is instrumental in synthesizing bicycloalkan-1-ols .

Organometallic Cross-Coupling Catalyst: This compound acts as an organometallic cross-coupling catalyst for olefination reactions, which are valuable in industrial chemistry and pharmaceuticals .

Iron-Catalyzed Wacker-type Oxidation: Research has shown its efficacy in iron-catalyzed Wacker-type oxidation of olefins to ketones at room temperature under air atmosphere .

These are some of the unique applications of Tris(dibenzoylmethanato)iron in scientific research. For a more exhaustive list of applications, further research into specialized databases and scientific publications may be necessary.

Sigma-Aldrich - MilliporeSigma American Elements ResearchGate

Propiedades

IUPAC Name |

(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/b3*14-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNORRUERCFEPB-ZYBFZRLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dibenzoylmethanato)iron | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the products of Tris(dibenzoylmethanato)iron(III) photodegradation in the presence of oxygen?

A1: Research on the photolysis of Tris(dibenzoylmethanato)iron(III) in benzene solution, under oxygen-rich conditions, reveals the formation of several products. The primary products include a basic ferric salt of diphenyltartaric acid, benzoic acid, and phenyl benzoate. Notably, phenylglyoxylic acid appears as an intermediate during this photodegradation process [].

Q2: Can Tris(dibenzoylmethanato)iron(III) be used as a catalyst for olefin oxidation? What are the advantages of this approach?

A2: Yes, Tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] demonstrates efficacy as a catalyst for oxidizing olefins into ketones []. This method, often conducted at room temperature, utilizes air as the sole oxidizing agent and incorporates phenylsilane (PhSiH3) as an additive. The reaction displays high functional group tolerance and achieves impressive regioselectivity, yielding ketones with up to 97% yield. Researchers have observed alcohols as byproducts in this process. Key advantages of this catalytic approach include mild reaction conditions, operational simplicity, and broad substrate compatibility.

Q3: What is the role of phenylsilane in the Tris(dibenzoylmethanato)iron(III)-catalyzed olefin oxidation?

A3: Labeling experiments have provided insights into the role of phenylsilane in this catalytic reaction. Findings indicate that a hydrogen atom from phenylsilane gets incorporated during the oxidation process. Furthermore, the oxygen atom found in both the resultant ketone and alcohol originates from the surrounding atmosphere []. This suggests that phenylsilane acts as a hydrogen source and potentially plays a role in activating the catalyst or facilitating oxygen transfer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)